molecular formula C13H13F3N2O2 B3291833 tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 87378-58-3

tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3291833
CAS No.: 87378-58-3
M. Wt: 286.25 g/mol
InChI Key: DQQPQRWXZXTFFS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical building block designed for medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities . The core scaffold is recognized for its impressive nanomolar potency against challenging biological targets and is found in clinical-stage candidates, underscoring its significant research value . The specific substitution pattern on this molecule is of particular interest. The 2-position is occupied by a trifluoromethyl group , a moiety widely used to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing properties . The 3-position contains a tert-butoxycarbonyl group , which can serve as a versatile synthetic handle for further derivatization or as a protected carboxylic acid precursor, allowing researchers to explore a wide structure-activity relationship (SAR) landscape . Primary research applications for this scaffold include the development of potent kinase inhibitors . Imidazo[1,2-a]pyridine-based compounds have been identified as promising inhibitors of FLT3, a key target in acute myeloid leukemia (AML), and have shown potential to overcome resistance mutations in the kinase domain . Additionally, this chemical class has been extensively explored as inhibitors of mycobacterial respiration for the treatment of tuberculosis (TB). Notable analogs, such as the clinical candidate Telacebec (Q203), target the QcrB subunit of the cytochrome bc1:aa3 complex, demonstrating the scaffold's critical role in anti-tubercular research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)9-10(13(14,15)16)17-8-6-4-5-7-18(8)9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQPQRWXZXTFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C2N1C=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological targets. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to specific receptors or enzymes. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound, while the imidazo[1,2-a]pyridine core can provide structural rigidity and stability.

Molecular Targets and Pathways Involved:

  • Receptors: The compound may target G-protein-coupled receptors (GPCRs) or ion channels.

  • Enzymes: It may inhibit or modulate the activity of specific enzymes involved in disease pathways.

  • Pathways: The compound may affect signaling pathways related to inflammation, cell proliferation, or microbial resistance.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Patterns and Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Applications/Notes
tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CF₃ (2), tert-butyl ester (3) ~317.3 N/A N/A Intermediate for kinase inhibitors
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate (6a) CF₃ (3,5-phenyl), ethyl ester (3) ~444.3 65 139.1–140.1 Fluorescent probes, agrochemicals
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine CF₃ (6), ethylsulfonyl (3-pyridyl) ~433.3 N/A N/A Insecticidal activity

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group at position 2 in the target compound enhances metabolic stability compared to analogs with CF₃ at other positions (e.g., position 6 in the imidazo[4,5-b]pyridine derivative) .
  • Ester Groups : The tert-butyl ester confers steric protection against hydrolysis, unlike ethyl esters (e.g., compound 6a), which are more labile under basic conditions .
  • Biological Activity : Derivatives with sulfonyl or heteroaromatic substituents (e.g., 3-ethylsulfonyl) exhibit stronger pesticidal properties, while the tert-butyl variant is typically reserved for drug discovery due to its pharmacokinetic advantages .

Spectroscopic Data

  • ¹H NMR : Compound 6a shows characteristic peaks for the ethyl ester (δ 4.26 ppm, q) and imidazo[1,2-a]pyridine protons (δ 9.20 ppm, d), which differ from tert-butyl esters (typically δ ~1.2–1.4 ppm for tert-butyl protons) .
  • Melting Points : The tert-butyl derivative’s melting point is expected to be higher than compound 6a (139–140°C) due to increased crystallinity from the bulky tert-butyl group.

Functional and Pharmacological Differences

  • Lipophilicity : The tert-butyl ester increases logP compared to ethyl esters, enhancing blood-brain barrier penetration in drug candidates .
  • Bioactivity : Unlike pesticidal analogs (e.g., sulfonyl-containing derivatives), the target compound is primarily explored for kinase inhibition, leveraging its trifluoromethyl group to bind hydrophobic pockets in enzyme active sites .

Biological Activity

Introduction

Tert-butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components: a trifluoromethyl group and an imidazo[1,2-a]pyridine core. The molecular formula is C12H12F3N3O2C_{12}H_{12}F_3N_3O_2, indicating the presence of fluorine atoms that may enhance its biological activity.

PropertyValue
Molecular Weight303.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Purity≥ 98% (as per supplier data)

Anticancer Properties

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the inhibition of specific kinases associated with cancer progression.

  • Case Study : A derivative with a similar structure was tested against MDA-MB-231 (triple-negative breast cancer) cells, showing an IC50 of 0.126μM0.126\mu M and a remarkable selectivity index compared to non-cancerous cells . This suggests that this compound may exhibit similar selectivity.

Anti-inflammatory Effects

Imidazo[1,2-a]pyridines have also been linked to anti-inflammatory activities. Compounds in this class were found to inhibit COX-2 enzyme activity effectively, which is crucial in the inflammatory process.

  • Research Findings : In vitro studies demonstrated that certain derivatives suppressed COX-2 activity with IC50 values comparable to celecoxib, a standard anti-inflammatory drug . This positions this compound as a potential candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Similar compounds have been shown to inhibit Bruton's tyrosine kinase (Btk), which plays a pivotal role in B-cell activation and autoimmune diseases. This inhibition could lead to therapeutic benefits in conditions like rheumatoid arthritis .
  • Cell Cycle Arrest : By inducing apoptosis and cell cycle arrest in cancer cells, these compounds may prevent tumor growth and metastasis.

Table 2: Comparative Pharmacokinetic Data (Hypothetical)

ParameterValue (Example Compound)
Bioavailability~70%
Half-life4 hours
Clearance Rate0.5 L/h/kg

Q & A

Q. What are the optimized synthetic routes for tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like 2-aminopyridine derivatives with trifluoromethyl-containing electrophiles. A common method uses potassium carbonate as a base in solvents such as ethanol or dimethoxyethane (DME) under reflux (60–100°C). For example, ethyl analogs are synthesized via cyclization of 2-aminopyridines with ethyl bromoacetate, suggesting analogous conditions for the tert-butyl ester . Optimization may require adjusting catalyst loading (e.g., EDCI for coupling) or solvent polarity to enhance cyclization efficiency.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Key methods include:

  • 1H/13C NMR : To confirm the imidazo[1,2-a]pyridine core and substituent positions (e.g., tert-butyl group at ~1.2 ppm for 9H singlet) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and trifluoromethyl groups (C-F at 1100–1200 cm⁻¹) .

Q. How does the tert-butyl ester compare to methyl or ethyl esters in terms of stability and reactivity?

The tert-butyl group enhances steric protection of the ester, reducing hydrolysis rates compared to smaller esters. This stability is advantageous in multi-step syntheses but may require harsher conditions (e.g., TFA/CH₂Cl₂) for deprotection . Ethyl esters, in contrast, are more labile and prone to transesterification under basic conditions.

Advanced Research Questions

Q. What strategies mitigate low yields during the final cyclization step?

Low yields often stem from competing side reactions or incomplete ring closure. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., 80°C, 30 min vs. 12 hours conventional heating) .
  • Catalyst screening : Transition metals (e.g., Pd or Cu) or iodine catalysis can accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Maps binding affinity to enzymes (e.g., kinases) by simulating interactions between the trifluoromethyl group and hydrophobic pockets .
  • QSAR studies : Correlates substituent positions (e.g., trifluoromethyl at C2) with activity trends observed in analogs, such as anti-inflammatory or antimicrobial effects .

Q. How do researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Discrepancies may arise from assay variability or structural nuances. Approaches include:

  • Comparative SAR studies : Testing tert-butyl derivatives against ethyl/methyl analogs under standardized conditions .
  • Metabolic stability assays : Evaluating ester hydrolysis rates in biological matrices to distinguish prodrug effects .
  • Crystallography : Resolving 3D structures to clarify binding modes versus homologs .

Data Analysis & Experimental Design

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS : Detects byproducts (e.g., de-esterified acids) with a C18 column and acetonitrile/water gradient .
  • 19F NMR : Monitors trifluoromethyl group integrity and detects fluorinated impurities .

Q. How can researchers design experiments to probe the role of the trifluoromethyl group in bioactivity?

  • Isosteric replacement : Synthesize analogs with –CF₃ replaced by –Cl, –CH₃, or –OCF₃ to assess electronic/hydrophobic contributions .
  • Kinetic isotope effects : Substitute –CF₃ with –CD₃ to study metabolic stability via LC-MS .

Tables

Q. Table 1. Key Synthetic Parameters for tert-Butyl Derivatives

ParameterOptimal ConditionsImpact on YieldReference
SolventDME or ethanol70–85%
Temperature60–100°C (reflux)Critical for cyclization
BaseK₂CO₃ or DBUReduces side reactions
CatalystIodine (5 mol%)Accelerates ring closure

Q. Table 2. Biological Activity Trends in Imidazo[1,2-a]pyridine Analogs

Substituent PositionActivity (IC₅₀)TargetReference
C2-CF₃, C3-COORAnti-inflammatory (10 µM)COX-2
C8-CH₃, C3-COOHAntibacterial (MIC 8 µg/mL)E. coli

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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tert-Butyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

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